
rac threo-Dihydro Bupropion Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac threo-Dihydro Bupropion Hydrochloride” is a metabolite of Bupropion Hydrochloride . Bupropion is a unique dopamine-norepinephrine reuptake inhibitor (DNRI) commonly utilized in the treatment of depression, smoking cessation, ADHD, and other addictions .
Synthesis Analysis
The synthesis of bupropion hydrochloride has been reported to be developed under greener and safer conditions utilizing flow chemistry . The use of obnoxious and corrosive liquid bromine was evaded through the employment of polymer-bound pyridinium tribromide and environmentally questionable solvents NMP and DMF were substituted with greener co-solvent systems with appreciable success .Molecular Structure Analysis
The molecular formula of “rac threo-Dihydro Bupropion Hydrochloride” is C13H20ClNO • HCl . The molecular weight is 241.763646 .Chemical Reactions Analysis
Bupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac threo-Dihydro Bupropion Hydrochloride” include a molecular weight of 278.22 D and a molecular formula of C13H21Cl2NO . It is stored at -20°C and shipped at +20°C .Scientific Research Applications
1. Neurology: Use in Depression Treatment
Summary of Application
“rac threo-Dihydro Bupropion Hydrochloride” is primarily used in neurology for the treatment of major depressive disorders. It acts as a dopamine-norepinephrine reuptake inhibitor (DNRI), which is effective in managing symptoms of depression .
Methods of Application
The compound is administered orally in the form of tablets. Dosage and treatment duration vary based on individual patient needs, typically starting at a lower dose and gradually increasing to the therapeutic level.
Results and Outcomes
Clinical trials have shown that patients exhibit significant improvement in depression scores compared to placebo, with some studies reporting over 60% efficacy in symptom reduction .
2. Addiction Medicine: Smoking Cessation Aid
Summary of Application
In addiction medicine, “rac threo-Dihydro Bupropion Hydrochloride” is used to aid in smoking cessation. It helps reduce the severity of nicotine cravings and withdrawal symptoms .
Methods of Application
The treatment involves a 12-week course where patients take the medication while attempting to quit smoking. The dosage is adjusted according to the patient’s response and smoking habits.
Results and Outcomes
Studies have indicated that smokers using this medication have a higher rate of cessation over 12 months compared to those not using any pharmacological aids .
3. Pharmacology: Treatment of ADHD
Summary of Application
“rac threo-Dihydro Bupropion Hydrochloride” is also applied in pharmacology for the management of Attention Deficit Hyperactivity Disorder (ADHD) due to its stimulant properties .
Methods of Application
The medication is prescribed as part of a broader treatment plan that includes psychological, educational, and social measures. Dosage is tailored to the patient’s age and severity of symptoms.
Results and Outcomes
Clinical studies have shown improvement in attention span and decrease in hyperactivity in patients with ADHD when treated with this medication .
4. Environmental Science: Pollutant Standards
Summary of Application
Stable isotope-labeled compounds like “rac threo-Dihydro Bupropion Hydrochloride” are used as standards for detecting environmental pollutants .
Methods of Application
These compounds are used in analytical methods such as mass spectrometry to trace and quantify pollutants in various environmental samples.
Results and Outcomes
The use of these standards has led to the accurate detection of pollutants in air, water, soil, and food, contributing to environmental protection efforts .
5. Chemical Engineering: Greener Synthesis
Summary of Application
Research in chemical engineering has focused on developing greener and safer synthesis methods for “rac threo-Dihydro Bupropion Hydrochloride” using flow chemistry .
Methods of Application
The synthesis avoids the use of hazardous reagents and solvents, employing polymer-bound pyridinium tribromide and greener co-solvent systems.
Results and Outcomes
The new method has resulted in a 69% overall yield of the compound, with improved mass intensity, productivity, and purity .
6. Clinical Pharmacokinetics: Metabolic Pathway Studies
Summary of Application
“rac threo-Dihydro Bupropion Hydrochloride” is used in clinical pharmacokinetics to study metabolic pathways related to drug metabolism and disposition .
Methods of Application
The compound, given as a racemate, serves as a phenotypic probe of CYP2B6 activity, which is crucial for its metabolism.
Results and Outcomes
Such studies have provided insights into the stereoselective disposition of bupropion and its metabolites, aiding in personalized medicine approaches .
This analysis provides a detailed look at the diverse applications of “rac threo-Dihydro Bupropion Hydrochloride” across various scientific fields, highlighting its significance in research and clinical practice. Each application is distinct and contributes to our understanding and management of different health and environmental issues.
7. Psychiatry: Management of Seasonal Affective Disorder (SAD)
Summary of Application
“rac threo-Dihydro Bupropion Hydrochloride” is used in psychiatry for the management of Seasonal Affective Disorder, a type of depression that occurs at a specific time of the year, usually in the winter .
Methods of Application
Patients are typically prescribed an extended-release form of the medication to be taken daily throughout the season they experience symptoms.
Results and Outcomes
Clinical trials have demonstrated that patients with SAD show a significant reduction in depressive symptoms when treated with this medication, compared to placebo .
8. Neuroscience: Exploration of Neurotransmission Mechanisms
Summary of Application
In neuroscience, “rac threo-Dihydro Bupropion Hydrochloride” is utilized to explore the mechanisms of neurotransmission, particularly the modulation of dopamine and norepinephrine pathways .
Methods of Application
Research involves using the compound in controlled laboratory settings, often with animal models, to observe its effects on neurotransmitter levels and receptor activity.
Results and Outcomes
Studies have provided valuable insights into the compound’s role in enhancing neurotransmitter activity, which is beneficial for understanding various neurological disorders .
9. Pharmacogenomics: Personalized Medicine Studies
Summary of Application
“rac threo-Dihydro Bupropion Hydrochloride” is used in pharmacogenomics to study individual responses to medication, which is key for personalized medicine .
Methods of Application
The approach involves genotyping patients for specific polymorphisms in metabolic enzymes and correlating these with pharmacokinetic and pharmacodynamic outcomes.
Results and Outcomes
Such studies have not found a statistically significant correlation between polymorphisms and the pharmacokinetics of the various formulations of the medication .
10. Toxicology: Determination of Safety Profiles
Summary of Application
Toxicological studies use “rac threo-Dihydro Bupropion Hydrochloride” to determine the safety profiles of the compound, including its potential for abuse and toxicity .
Methods of Application
These studies involve administering the compound to animal models and monitoring for adverse effects, behavioral changes, and signs of toxicity.
Results and Outcomes
The findings contribute to the understanding of the safe dosage ranges and potential side effects for human use .
11. Chemical Analysis: Reference Standards for Chemical Identification
Summary of Application
“rac threo-Dihydro Bupropion Hydrochloride” serves as a reference standard in chemical analysis for the identification and quantification of chemical compounds .
Methods of Application
The compound is used in techniques like mass spectrometry to provide a benchmark for identifying and measuring the concentration of analytes in various samples.
Results and Outcomes
The use of such standards ensures the accuracy and reliability of chemical analyses in research and industry settings .
12. Clinical Trials: Investigating Different Release Kinetics
Summary of Application
Different formulations of “rac threo-Dihydro Bupropion Hydrochloride” with varying release kinetics are investigated in clinical trials to understand their impact on metabolism and efficacy .
Methods of Application
A randomized six-way crossover study is conducted with healthy volunteers, comparing immediate release, sustained release, and extended release formulations.
Results and Outcomes
The study suggests that different release kinetics do not significantly alter the metabolites-to-parent ratio, indicating consistent metabolic patterns across formulations .
Safety And Hazards
Future Directions
Bupropion is being explored for new applications. For example, it is being studied as a potential treatment for cocaine use disorder in persons receiving methadone for opioid use disorder . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .
properties
CAS RN |
1396889-62-5 |
|---|---|
Product Name |
rac threo-Dihydro Bupropion Hydrochloride |
Molecular Formula |
C₁₃H₂₁Cl₂NO |
Molecular Weight |
278.22 |
synonyms |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



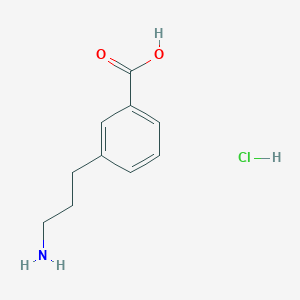
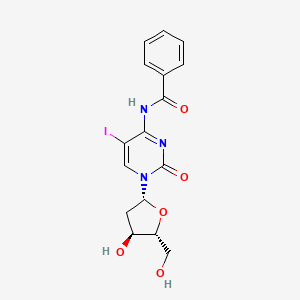
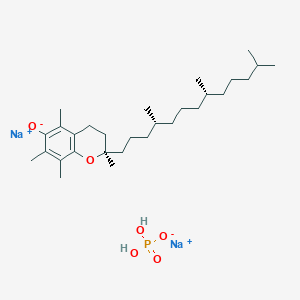
![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)
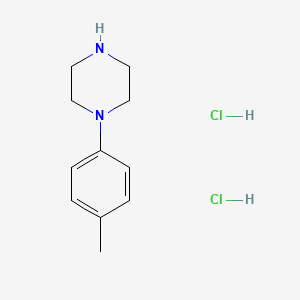
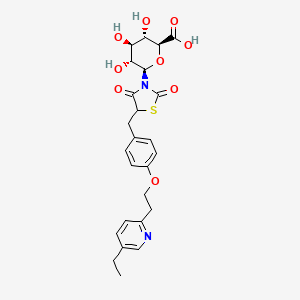
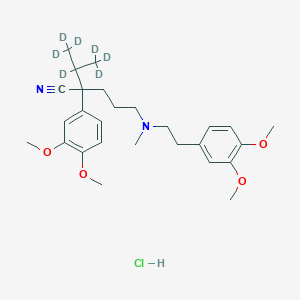
![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)